N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h5-6,9-10,13,18H,2-4,7-8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBFUNTLVTBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2-methyl-1H-indole, is reacted with a suitable thiol reagent to introduce the sulfanyl group at the 3-position of the indole ring.
Acylation Reaction: The resulting 2-methyl-1H-indol-3-yl sulfanyl compound is then acylated with N-cyclohexyl-2-bromoacetamide under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, resulting in the formation of the corresponding indole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding indole derivative.
Substitution: Introduction of various functional groups at the acetamide position.
Scientific Research Applications
Chemistry: N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural Differences and Implications
Heterocyclic Core Variations :
- The target compound’s 2-methylindole contrasts with triazole (e.g., ), oxadiazole (e.g., ), and pyrimidoindol (e.g., ) cores in analogs. Indole derivatives are associated with serotonin receptor interactions, while triazoles and oxadiazoles often enhance metabolic stability and hydrogen-bonding capacity .
- The sulfanyl bridge in the target compound is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions .
Compounds with chlorophenyl (8t) or dimethylphenyl () groups exhibit higher molecular weights and altered solubility profiles, which could influence bioavailability .
Physicochemical Properties
Lipophilicity: The phenoxy-substituted analog () has a logP of 2.24, indicating moderate lipophilicity suitable for membrane permeability. The target compound’s indole group may increase logP slightly, balancing absorption and solubility .
Synthetic Accessibility :
- Oxadiazole-containing analogs (e.g., ) require multi-step syntheses involving cyclization reactions, whereas triazole derivatives (e.g., ) may utilize click chemistry. The target compound’s synthesis likely involves indole-thiol alkylation followed by amide coupling .
Biological Activity
N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Core : The indole structure is synthesized via methods such as Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
- Introduction of the Sulfanyl Group : The sulfanyl group is incorporated by reacting the indole derivative with a suitable thiol reagent.
- Acylation : The final step involves acylation of the indole derivative with cyclohexylacetyl chloride in the presence of a base like triethylamine.
This multi-step process allows for the efficient production of the target compound, which can be further explored for its biological activities .
Antimicrobial Activity
This compound has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacterial strains were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Properties
Research has indicated that compounds containing the indole structure exhibit significant anticancer activity . For instance, derivatives similar to this compound have been tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These studies revealed IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer cells .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| N-cyclohexyl-2-(1H-indol-3-yl)acetamide | MCF-7 | 2.3 | |
| N-cyclohexyl-2-(1H-indol-3-yl)acetamide | HCT116 | 1.9 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties . Studies measuring COX enzyme inhibition have shown that it can effectively reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Serotonin Receptors : The indole structure interacts with serotonin receptors, potentially modulating neurotransmitter activity.
- Enzyme Inhibition : The sulfanyl group may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, showing significant inhibition compared to control groups.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects on MCF-7 and HCT116 cells, revealing promising results that warrant further exploration into its anticancer potential.
- Inflammation Reduction : Research on inflammatory markers indicated that treatment with this compound resulted in a marked decrease in TNF-alpha levels in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
